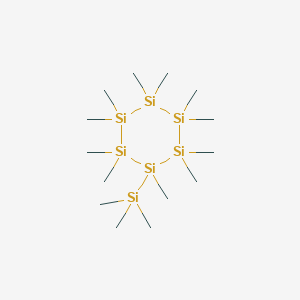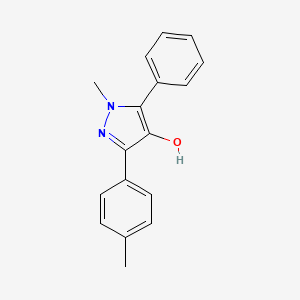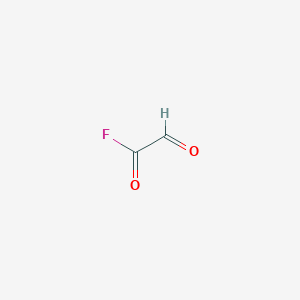
Oxoacetyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxoacetyl fluoride is a chemical compound with the molecular formula C₂H₂FO₂. It is an acyl fluoride, characterized by the presence of a carbonyl group (C=O) bonded to a fluorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxoacetyl fluoride can be synthesized through several methods. One common method involves the reaction of acetic anhydride with hydrogen fluoride. The reaction proceeds as follows:
(CH3CO)2O+HF→CH3COF+CH3COOH
In this reaction, acetic acid is produced as a byproduct .
Another method involves the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or diethylaminosulfur trifluoride (DAST). These reagents facilitate the conversion of carboxylic acids to acyl fluorides under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. One such method is the electrochemical fluorination process, where organic substrates are electrolyzed in anhydrous hydrogen fluoride using nickel electrodes. This method is efficient for producing perfluorinated compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Oxoacetyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form amides.
Hydrolysis: In the presence of water, this compound hydrolyzes to form acetic acid and hydrogen fluoride.
Reduction: It can be reduced to acetaldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: Used in substitution reactions to form amides.
Water: Facilitates hydrolysis.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products
Amides: Formed from substitution reactions with amines.
Acetic Acid: Produced from hydrolysis.
Acetaldehyde: Formed from reduction reactions.
Applications De Recherche Scientifique
Oxoacetyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various acyl derivatives.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism by which oxoacetyl fluoride exerts its effects involves its high reactivity due to the presence of the carbonyl and fluorine groups. These groups make it a strong electrophile, capable of reacting with nucleophiles. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new chemical bonds and products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl Fluoride: Similar in structure but lacks the oxo group.
Trifluoroacetyl Fluoride: Contains three fluorine atoms, making it more reactive.
Chloroacetyl Fluoride: Contains a chlorine atom instead of fluorine, resulting in different reactivity.
Uniqueness
Oxoacetyl fluoride is unique due to its specific reactivity profile, which is influenced by the presence of both the carbonyl and fluorine groups. This makes it particularly useful in selective fluorination reactions and as a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
60556-83-4 |
|---|---|
Formule moléculaire |
C2HFO2 |
Poids moléculaire |
76.03 g/mol |
Nom IUPAC |
2-oxoacetyl fluoride |
InChI |
InChI=1S/C2HFO2/c3-2(5)1-4/h1H |
Clé InChI |
BITVLRXIXBFBAR-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


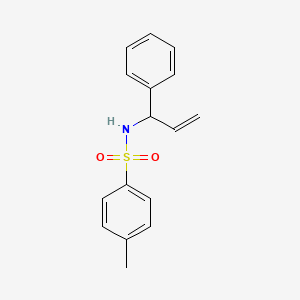
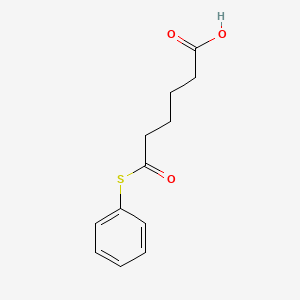



![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
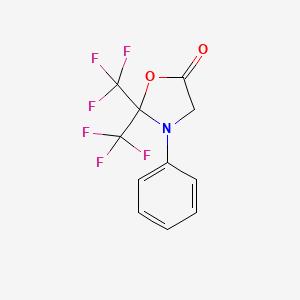

![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)



